(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE
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Overview
Description
(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that features a thiazolidine-2,4-dione core structure. This compound is characterized by the presence of a bromobenzyl group and a nitrophenyl-pyrrole moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride.
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with an amine.
Coupling of the Nitrophenyl Group: The nitrophenyl group can be introduced through a condensation reaction with 3-nitrobenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: Similar in structure but with a pyrazole ring instead of a thiazolidine-2,4-dione core.
3-bromo-N’-[(1-{4-nitrophenyl}-1H-pyrrol-2-yl)methylene]benzohydrazide: Contains a similar nitrophenyl-pyrrole moiety but with a different core structure.
Uniqueness
(5Z)-3-[(4-BROMOPHENYL)METHYL]-5-{[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of a thiazolidine-2,4-dione core with both bromobenzyl and nitrophenyl-pyrrole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H14BrN3O4S |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
(5Z)-3-[(4-bromophenyl)methyl]-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C21H14BrN3O4S/c22-15-8-6-14(7-9-15)13-24-20(26)19(30-21(24)27)12-17-5-2-10-23(17)16-3-1-4-18(11-16)25(28)29/h1-12H,13H2/b19-12- |
InChI Key |
GNZPLLQPFOIATB-UNOMPAQXSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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